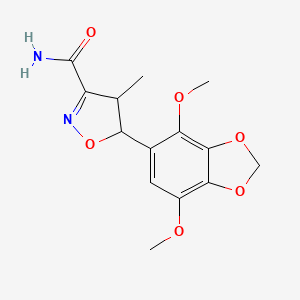![molecular formula C17H23NO3 B11478994 6',7'-Dimethoxy-3',4'-dihydrospiro[4-azabicyclo[2.2.2]octane-2,1'-isochromene]](/img/structure/B11478994.png)
6',7'-Dimethoxy-3',4'-dihydrospiro[4-azabicyclo[2.2.2]octane-2,1'-isochromene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DIMETHOXY-3,4-DIHYDRO-4’-AZASPIRO[2-BENZOPYRAN-1,2’-BICYCLO[222]OCTANE] is a complex organic compound known for its unique structural features This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3,4-DIHYDRO-4’-AZASPIRO[2-BENZOPYRAN-1,2’-BICYCLO[2.2.2]OCTANE] typically involves multi-step organic reactions. One common approach includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents to form the spirocyclic structure. The reaction conditions often require the use of solvents like ethanol or o-xylene and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would be applicable for its production.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHOXY-3,4-DIHYDRO-4’-AZASPIRO[2-BENZOPYRAN-1,2’-BICYCLO[2.2.2]OCTANE] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced tetrahydroisoquinolines, and substituted derivatives with various functional groups.
Scientific Research Applications
6,7-DIMETHOXY-3,4-DIHYDRO-4’-AZASPIRO[2-BENZOPYRAN-1,2’-BICYCLO[2.2.2]OCTANE] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 6,7-DIMETHOXY-3,4-DIHYDRO-4’-AZASPIRO[2-BENZOPYRAN-1,2’-BICYCLO[2.2.2]OCTANE] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
6,7-DIMETHOXY-1,4-DIHYDRO-3H-2-BENZOPYRAN-3-ONE: Shares the methoxy and benzopyran moieties but lacks the spirocyclic structure.
6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE: Similar in structure but without the spiro linkage.
Uniqueness
The uniqueness of 6,7-DIMETHOXY-3,4-DIHYDRO-4’-AZASPIRO[2-BENZOPYRAN-1,2’-BICYCLO[2.2.2]OCTANE] lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups but different connectivity .
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
6',7'-dimethoxyspiro[1-azabicyclo[2.2.2]octane-3,1'-3,4-dihydroisochromene] |
InChI |
InChI=1S/C17H23NO3/c1-19-15-9-12-5-8-21-17(14(12)10-16(15)20-2)11-18-6-3-13(17)4-7-18/h9-10,13H,3-8,11H2,1-2H3 |
InChI Key |
FMSMZBRHASLRRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCOC23CN4CCC3CC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11478923.png)
![4-(4-chlorophenyl)-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-1,3-thiazol-2-amine](/img/structure/B11478930.png)
![2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11478933.png)
![methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B11478941.png)
![5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B11478948.png)
![4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene](/img/structure/B11478949.png)
![ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate](/img/structure/B11478954.png)

![methyl 2-[({[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B11478977.png)
![N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478988.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11478996.png)
![N-(2,4-dimethylphenyl)-4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11479000.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B11479002.png)
![7-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11479005.png)
